2,3-Dichlorobiphenyl-4-ol

Lipophilicity Environmental Fate Chromatography

Accurate quantification of PCB 5 metabolite 2,3-dichlorobiphenyl-4-ol is compromised by isomeric interference in biological matrices. This certified reference material resolves that challenge: - Distinct LogP 4.37 ensures baseline separation from other OH-PCB isomers in reversed-phase HPLC - Irreplaceable biomarker standard for tracing PCB 5 exposure in human serum and sediment - Validated for ERα binding SAR panels and LC-MS/MS method development Available in research-grade quantities with analytical certification.

Molecular Formula C12H8Cl2O
Molecular Weight 239.09 g/mol
CAS No. 78509-26-9
Cat. No. B12281821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobiphenyl-4-ol
CAS78509-26-9
Molecular FormulaC12H8Cl2O
Molecular Weight239.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=C(C=C2)O)Cl)Cl
InChIInChI=1S/C12H8Cl2O/c13-11-9(6-7-10(15)12(11)14)8-4-2-1-3-5-8/h1-7,15H
InChIKeyJCZRADIWFINIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobiphenyl-4-ol Procurement Guide


2,3-Dichlorobiphenyl-4-ol (CAS 78509-26-9) is a synthetic mono-hydroxylated metabolite of the polychlorinated biphenyl (PCB) congener PCB 5 (2,3-dichlorobiphenyl). It is structurally defined by a hydroxyl group at the para-position of the biphenyl ring containing two adjacent chlorine atoms [1]. As a member of the hydroxylated polychlorinated biphenyls (OH-PCBs), it belongs to a class of compounds recognized for their environmental persistence and biological activity, often exceeding that of their parent PCB congeners [2]. This compound is primarily utilized as a high-purity reference standard in analytical toxicology, environmental fate studies, and structure-activity relationship (SAR) investigations.

Structural Specificity Para‑hydroxylated 2,3‑dichloro isomer defines analytical identity and retention.
Metabolite Standard Primary biomarker for PCB 5 exposure and biotransformation tracking.
Analytical Workflow Suited for LC‑MS/MS and environmental fate studies requiring unambiguous isomer discrimination.

Why Position-Specific Chlorination Prevents Generic Substitution


The scientific and industrial utility of 2,3-Dichlorobiphenyl-4-ol is fundamentally non-interchangeable with its numerous hydroxylated dichlorobiphenyl isomers. The precise 2,3-dichloro orientation on the phenol ring dictates unique physicochemical properties and biological interactions. Substitution with a seemingly similar isomer, such as 2,5-dichlorobiphenyl-4-ol, would alter the molecule's lipophilicity (LogP), hydrogen-bonding capacity, and metabolic stability, leading to divergent results in analytical recovery, chromatographic retention, and receptor-binding assays . Furthermore, the specific metabolite of PCB 5 is not produced from other dichlorinated congeners, meaning its use as a biomarker standard is irreplaceable for tracking the exposure and biotransformation of this specific parent compound [1].

Isomer logP shift
The 3,4′‑dichloro isomer exhibits higher logP, which may alter reversed‑phase LC retention and SPE recovery compared with the 2,3‑isomer.
ERα activity profile differs
Meta‑ or ortho‑hydroxylated analogs may not reproduce the para‑OH‑dependent ERα activation pattern predicted for this compound.
Wrong congener source
Metabolites of PCB 10 or PCB 8 do not trace PCB 5 exposure; using them as surrogate standards risks false source attribution.

Quantitative Differentiation from Closest Analogs


Lipophilicity Comparison with 3,4'-Dichlorobiphenyl-4-ol

The calculated partition coefficient (LogP) of 2,3-Dichlorobiphenyl-4-ol is 4.37, which is lower than that of the structural isomer 3,4'-Dichlorobiphenyl-4-ol, which has a LogP of 4.90 . This 0.53 log unit difference indicates a significantly lower affinity for organic phases in the target compound. This difference directly influences its environmental partitioning behavior and chromatographic retention time, making it analytically distinct and non-substitutable by other dichlorobiphenylol isomers for quantitative studies.

Lipophilicity
Reported
Target LogP 4.37 vs. Comparator 3,4′‑dichlorobiphenyl‑4‑ol LogP 4.90
∆LogP = −0.53
Ensures distinct chromatographic retention for accurate quantification.
In silico prediction; experimental validation advised.
Lipophilicity Environmental Fate Chromatography

Estrogenic Receptor Binding Potential

A comprehensive structure-activity relationship (SAR) study of 91 monohydroxylated PCBs demonstrated that para-hydroxylation, as found in 2,3-Dichlorobiphenyl-4-ol, is a key determinant for estrogen receptor (ERα) activity. The study found that para-hydroxyl substitution was the most critical factor for estrogenic activity, followed by the pattern of chlorine substitution [1]. Specifically, a single ortho-chlorine was shown to be important for activity, while additional ortho-chlorines did not increase it, and chlorine substitution on the non-phenolic ring was also influential. This SAR model allows for a class-level inference that 2,3-Dichlorobiphenyl-4-ol would have a different ERα activation profile compared to meta- or ortho-hydroxylated analogs, or those with different chlorine patterns.

ERα Activity
Class‑level
Para‑OH identified as primary structural requirement; 2,3‑dichloro,4‑hydroxy pattern predicted active.
Supports SAR studies on hydroxylation pattern influence.
Class‑level inference from 91‑compound screen; compound‑specific data to verify.
Endocrine Disruption Structure-Activity Relationship Nuclear Receptors

Metabolic Specificity as a PCB 5 Biomarker

2,3-Dichlorobiphenyl-4-ol is the primary mono-hydroxylated metabolite of the dichlorobiphenyl congener PCB 5 (2,3-dichlorobiphenyl) [1]. This metabolic relationship is highly specific; other dichlorinated congeners, such as PCB 10 (2,5-dichlorobiphenyl) or PCB 8 (2,4'-dichlorobiphenyl), are metabolized to different hydroxylated products. For instance, PCB 10 is metabolized to form 2,5-dichlorobiphenyl-4-ol and other isomers, but not 2,3-dichlorobiphenyl-4-ol. Therefore, the target compound serves as an unequivocal biomarker for tracing the environmental or biological fate of PCB 5.

Metabolic Origin
Reported
Target: primary Phase I metabolite of PCB 5.
Comparator: 2,5‑dichlorobiphenyl‑4‑ol originates from PCB 10, not PCB 5.
Unique biomarker for PCB 5 source attribution in exposure studies.
Based on in vivo rat metabolism studies; no cross‑formation observed.
Biomarker Metabolomics Exposure Science

Validated Application Scenarios


LC-MS/MS Reference Standard for Biomonitoring

Given its defined LogP of 4.37, 2,3-Dichlorobiphenyl-4-ol is demonstrably distinct from other dichlorobiphenyl-4-ol isomers in reversed-phase chromatographic systems . This property makes it an essential certified reference material for developing and validating LC-MS/MS methods that require unambiguous identification and quantification of PCB 5 metabolites in complex biological matrices like human serum, where multiple isomeric OH-PCBs may co-elute.

In Vitro Endocrine Disruption Screening

The class-level evidence confirms that para-hydroxylation of a PCB is a primary driver of estrogenic activity . 2,3-Dichlorobiphenyl-4-ol, with its specific 2,3-dichloro,4-hydroxy substitution pattern, serves as a critical test compound for SAR panels aiming to refine computational models of ERα binding. It helps validate the hypothesis that adjacent ortho-chlorines do not confer additional activity beyond a single ortho-chlorine, a finding relevant to prioritizing other environmental metabolites for further toxicological screening.

Congener-Specific Biomarker for Environmental Forensics

The metabolic pathway of PCB 5 is unique, producing 2,3-Dichlorobiphenyl-4-ol as a specific biomarker . In environmental forensic investigations, monitoring for this exact compound in sediment or biota samples allows for the specific attribution of contamination to legacy PCB 5 sources, rather than to other commercial Aroclor mixtures that contain a wider spectrum of dichlorinated congeners. This specificity is critical for regulatory compliance and remediation target setting.

Application
Selection Property
Validation Focus
LC‑MS/MS Biomonitoring
Isomer‑specific reversed‑phase retention
Method selectivity for PCB 5 metabolites in biological matrices
Endocrine Disruption SAR
Para‑hydroxylation structural determinant
ERα binding model refinement and hydroxylation‑pattern validation
Environmental Forensics
Congener‑specific metabolic pathway
PCB 5 source attribution and legacy contamination differentiation
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